molecular formula C7H5BrFI B3031344 4-(Bromomethyl)-1-fluoro-2-iodobenzene CAS No. 260050-97-3

4-(Bromomethyl)-1-fluoro-2-iodobenzene

Cat. No.: B3031344
CAS No.: 260050-97-3
M. Wt: 314.92 g/mol
InChI Key: XFHUCASFWPULRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-1-fluoro-2-iodobenzene is the carbon-carbon bond formation in organic synthesis . This compound is often used in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In Suzuki-Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures for applications in fields such as medicinal chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a base, can impact the efficiency of the reaction . Furthermore, the stability of the compound can be affected by factors such as pH, temperature, and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-fluoro-2-iodobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents like toluene or THF under inert atmosphere.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Aldehydes, carboxylic acids, and dehalogenated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-chloro-2-iodobenzene
  • 4-(Bromomethyl)-1-fluoro-2-bromobenzene
  • 4-(Bromomethyl)-1-fluoro-2-chlorobenzene

Uniqueness

4-(Bromomethyl)-1-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, fluorine, and iodine atoms allows for a wide range of synthetic applications and the formation of diverse products compared to similar compounds with fewer or different halogen substitutions .

Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHUCASFWPULRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594330
Record name 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260050-97-3
Record name 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-3-iodotoluene (50 g, 210 mMol), N-bromosuccinimide (37.7 g, 212 mMol) and 2,2′-azobis-(2-methylpropionitrile) (348 mg, 2.12 mMol) were dissolved in carbon tetrachloride (300 mL) under an atmosphere of dry N2. The mixture was heated to reflux for 4 hours and then cooled to ambient temperature. The mixture was concentrated under vacuum and triturated with Et2O. The filtrate was successively washed with water, aqueous saturated NaHCO3 and brine. The ether layer was dried over MgSO4, filtered and concentrated under vacuum to give a red oil. The oil was chromatographed on flash silica gel eluting with hexanes to give 33.8 g of the titled compound as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
348 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-fluoro-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-1-fluoro-2-iodobenzene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-1-fluoro-2-iodobenzene
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-1-fluoro-2-iodobenzene
Reactant of Route 5
4-(Bromomethyl)-1-fluoro-2-iodobenzene
Reactant of Route 6
4-(Bromomethyl)-1-fluoro-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.